molecular formula C16H22N2O B12516930 N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide CAS No. 651768-01-3

N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide

Cat. No.: B12516930
CAS No.: 651768-01-3
M. Wt: 258.36 g/mol
InChI Key: ULBZNPVVOVHESJ-UHFFFAOYSA-N
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Description

N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide is an organic compound characterized by its unique structure, which includes a phenyl group, a heptanamide chain, and a prop-2-yn-1-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide typically involves the reaction of N-phenylheptanamide with prop-2-yn-1-ylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free synthesis methods are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

651768-01-3

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-phenyl-7-(prop-2-ynylamino)heptanamide

InChI

InChI=1S/C16H22N2O/c1-2-13-17-14-9-4-3-8-12-16(19)18-15-10-6-5-7-11-15/h1,5-7,10-11,17H,3-4,8-9,12-14H2,(H,18,19)

InChI Key

ULBZNPVVOVHESJ-UHFFFAOYSA-N

Canonical SMILES

C#CCNCCCCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

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